

The Chemical Architecture of L-Cladinose: A Technical Overview

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L-cladinose is a naturally occurring deoxy sugar, a critical carbohydrate component of several clinically important macrolide antibiotics, including the erythromycin family.[1][2][3] As a derivative of L-ribo-hexose, its unique structural features, including specific methyl and methoxy substitutions, are pivotal to the biological activity and pharmacokinetic properties of the parent antibiotic. This guide provides an in-depth examination of the chemical structure of L-cladinose, tailored for researchers and professionals in drug development and medicinal chemistry.

Core Chemical Identity

L-cladinose is classified as a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[2][3] This nomenclature precisely describes its six-carbon backbone (hexose), the absence of hydroxyl groups at positions 2 and 6 (2,6-dideoxy), the presence of both a methyl and a methoxy group at the third carbon, and its stereochemical configuration derived from L-ribose. In its stable form, L-cladinose exists as a six-membered tetrahydropyran ring.

Physicochemical and Spectroscopic Data

The fundamental properties of L-**cladinose** are summarized below. This data is essential for its identification, characterization, and manipulation in a laboratory setting.



Property	Value	Reference(s)
Chemical Formula	C8H16O4	[2]
Molar Mass	176.21 g/mol	[2]
Systematic IUPAC Name	(4R,5S,6S)-4-Methoxy-4,6-dimethyl-tetrahydropyran-2,5-diol	[2]
CAS Number	470-12-2	[2][4]
Appearance	Colorless viscous oil or light yellow oil	[4][5]
Specific Rotation ([α]D)	-24° (c, 1.3 in water)	[6]
Boiling Point	90-100°C at 0.05 mm	[6]

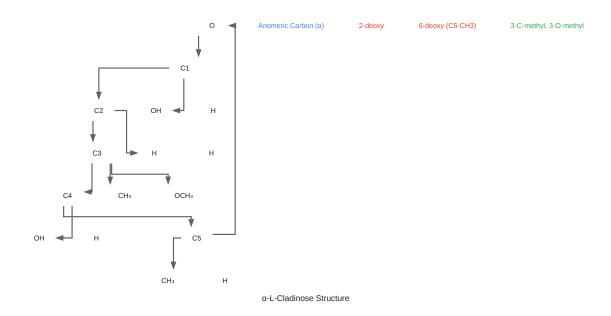
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of complex organic molecules like L-**cladinose**. While detailed spectral assignments for the isolated sugar are found in specialized literature, studies on macrolide antibiotics provide extensive data on the **cladinose** moiety in its glycosidically bound state, confirming its structural integrity through techniques like 1H–13C HETCOR and 13C CP-MAS SSNMR experiments.[7]

Structural Elucidation and Stereochemistry

The chemical structure of L-**cladinose** is defined by its pyranose ring and the specific arrangement of its substituents. The stereochemistry is critical to its function and is denoted by its L-ribo configuration.

The diagram below illustrates the Haworth projection of α -L-cladopyranose, highlighting the key functional groups and their stereochemical orientation.





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Caption: 2D structure of α -L-Cladinose.

The key structural features are:



- Pyranose Ring: A six-membered ring consisting of five carbon atoms and one oxygen atom.
- Anomeric Center (C1): The hydroxyl group at C1 can exist in either an α (axial) or β (equatorial) configuration.
- Deoxy Centers (C2 and C6): Lacks hydroxyl groups at the C2 and C6 positions, a defining feature of deoxy sugars. The C6 carbon is part of a methyl group attached to C5.
- Branched Center (C3): Uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃), creating a quaternary stereocenter.
- Stereochemistry: The "L-ribo" configuration dictates the relative stereochemistry at C3, C4, and C5. The absolute configuration, as defined by the Cahn-Ingold-Prelog rules, is specified in the systematic IUPAC name.

Experimental Protocols: Isolation of L-Cladinose

L-**cladinose** is most commonly obtained by the acid hydrolysis of erythromycin A. The glycosidic bond linking the sugar to the macrolide aglycone is susceptible to cleavage under acidic conditions.

Protocol: Acid Hydrolysis of Erythromycin A for L-Cladinose Isolation[5]

- Objective: To isolate L-cladinose from Erythromycin A via acid-catalyzed hydrolysis.
- Materials:
 - Erythromycin A (50 g)
 - 1N Aqueous Hydrochloric Acid (HCl) (70 mL)
 - Deionized Water (500 mL)
 - Diethyl Ether
 - Rotary Evaporator
 - Liquid-Liquid Extractor



Methodology:

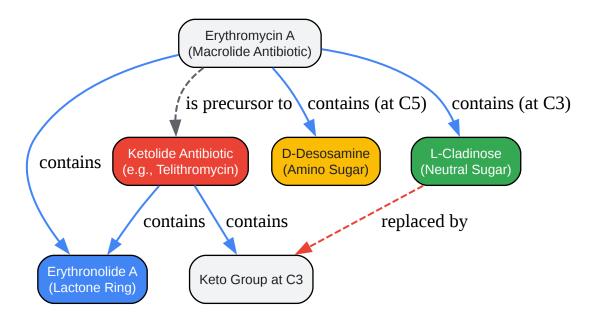
- Dissolution: Dissolve 50 g of Erythromycin A in a mixture of 70 mL of 1N aqueous HCl and 500 mL of deionized water. The acidic environment protonates the glycosidic oxygen, facilitating its cleavage.
- Hydrolysis and Extraction: Subject the resulting solution to continuous liquid-liquid extraction with diethyl ether for 99 hours. During this period, the glycosidic bond is hydrolyzed, releasing L-cladinose and the desosamine sugar from the erythronolide A aglycone. L-cladinose, being a neutral sugar, partitions into the organic diethyl ether phase.
- Isolation: Collect the diethyl ether extract.
- Solvent Removal: Evaporate the diethyl ether under reduced pressure using a rotary evaporator.
- Final Product: The procedure yields L-cladinose (11.7 g, 97% yield) as a colorless and viscous oil.[5]

This protocol provides a high-yield method for obtaining L-cladinose for further study or synthetic modification.

Logical Relationships in Macrolide Structure

The structural relationship between L-cladinose and its parent macrolide is fundamental to the antibiotic's function. The absence or modification of this sugar moiety dramatically alters the drug's properties. For instance, the ketolide class of antibiotics is derived from erythromycin by replacing the L-cladinose with a keto group, which enhances acid stability and overcomes certain resistance mechanisms.[8][9]





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Caption: Role of L-cladinose in macrolide antibiotics.

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- To cite this document: BenchChem. [The Chemical Architecture of L-Cladinose: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132029#what-is-the-chemical-structure-of-l-cladinose]

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